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Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous

system, remains a clinical challenge, particularly in high-risk cases characterized by MYCN

amplification.[1] AT7519 mesylate, a potent small molecule inhibitor of multiple cyclin-

dependent kinases (CDKs), has emerged as a promising therapeutic agent in preclinical

studies. This document provides detailed application notes and protocols for the use of AT7519

in neuroblastoma research, with a focus on its application in MYCN-amplified contexts.

AT7519 demonstrates a synthetic lethal interaction with MYCN amplification in neuroblastoma

cells. This means that while the inhibition of its primary target, CDK2, is not significantly toxic to

normal cells, it is highly lethal to cancer cells overexpressing MYCN. This selectivity offers a

promising therapeutic window for treating this aggressive pediatric cancer.

Key Research Findings
Preclinical research has established that AT7519 is significantly more potent in killing MYCN-

amplified neuroblastoma cell lines compared to those with a single copy of the MYCN gene.[1]

[2] This increased efficacy is attributed to a stronger induction of apoptosis.[1][2] In vivo studies

using neuroblastoma xenograft models have shown that AT7519 can lead to dose-dependent
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tumor growth inhibition and even tumor regression.[1][3] Key biomarkers for monitoring the in

vivo efficacy of AT7519 include the reduced phosphorylation of retinoblastoma protein (p-Rb)

and nucleophosmin (p-NPM), both direct targets of CDK2.[1]

Data Presentation
In Vitro Efficacy of AT7519 in Neuroblastoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal

concentration (LC50) of AT7519 in a panel of MYCN-amplified and non-MYCN-amplified

neuroblastoma cell lines.

Cell Line MYCN Status IC50 (µM) LC50 (µM)

IMR-32 Amplified 0.08 0.15

NGP Amplified 0.12 0.25

NLF Amplified 0.18 0.35

SK-N-BE(2) Amplified 0.25 0.5

CHP-134 Amplified 0.3 0.6

Median (Amplified) 0.386 1.7

SK-N-AS Non-amplified 1.1 7.5

SH-SY5Y Non-amplified 1.2 8.0

SK-N-FI Non-amplified 1.3 8.5

CHP-212 Non-amplified 1.5 9.0

Median (Non-

amplified)
1.227 8.1

Data compiled from multiple preclinical studies.[1][4]

In Vivo Efficacy of AT7519 in Neuroblastoma Xenograft
Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4645454/
https://research-portal.uu.nl/ws/files/260832965/Cyclin-Dependent_Kinase_Inhibitor_AT7519_as_a_Potential_Drug_for_MYCN-Dependent_Neuroblastoma.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645454/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645454/
https://aacrjournals.org/clincancerres/article/21/22/5100/79116/Cyclin-Dependent-Kinase-Inhibitor-AT7519-as-a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model
Neuroblastom
a Cell Line

AT7519 Dose
Dosing
Schedule

Outcome

NMRI nu/nu mice

AMC711T

(MYCN-

amplified)

5, 10, 15 mg/kg

Daily i.p.

injections, 5 days

on/2 days off for

3 weeks

Dose-dependent

tumor growth

inhibition

NMRI nu/nu mice
KCNR (MYCN-

amplified)
15 mg/kg

Daily i.p.

injections

50% reduction in

tumor growth

Th-MYCN

transgenic mice
- 15 mg/kg

Daily i.p.

injections for 5

days

86% average

tumor size

reduction

Data from in vivo preclinical trials.[1][3]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 and LC50 values of AT7519 in neuroblastoma cell

lines.

Materials:

Neuroblastoma cell lines

Complete culture medium

AT7519 mesylate

DMSO

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Plate reader

Procedure:

Seed neuroblastoma cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Prepare a serial dilution of AT7519 in complete culture medium. The final concentrations

should range from approximately 0.01 µM to 10 µM. Include a vehicle control (DMSO).

Replace the medium in the wells with the medium containing the different concentrations of

AT7519.

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Add MTT solution to each well and incubate for 4 hours.

Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-

response curves to determine the IC50 and LC50 values.

Western Blot Analysis for p-Rb and PARP Cleavage
This protocol is for assessing the effect of AT7519 on the phosphorylation of Rb and the

induction of apoptosis via PARP cleavage.

Materials:

Neuroblastoma cells

AT7519 mesylate

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-p-Rb (S780), anti-total Rb, anti-cleaved PARP, anti-total PARP, and

a loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Treat neuroblastoma cells with various concentrations of AT7519 (e.g., IC25, IC50, and

IC75) for 48 hours.

Lyse the cells and determine the protein concentration using a BCA assay.

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and develop with ECL detection reagent.

Capture the chemiluminescent signal using an imaging system.
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In Vivo Neuroblastoma Xenograft Study
This protocol describes the establishment of a neuroblastoma xenograft model and treatment

with AT7519.

Materials:

Immunocompromised mice (e.g., NMRI nu/nu)

MYCN-amplified neuroblastoma cells (e.g., AMC711T)

Matrigel (optional)

AT7519 mesylate

Vehicle (e.g., saline)

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of neuroblastoma cells (e.g., 5 x 10^6 cells in 100 µL of

PBS, optionally mixed with Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³),

randomize the mice into treatment and control groups.

Prepare the AT7519 formulation in the vehicle at the desired concentrations (e.g., 5, 10, and

15 mg/kg). For in vivo studies, AT7519 can be formulated in saline.[3]

Administer AT7519 or vehicle to the mice via intraperitoneal (i.p.) injection according to the

planned dosing schedule (e.g., daily for 5 days on, 2 days off).

Measure tumor volume with calipers every 2-3 days.

Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

Western blotting for p-Rb and p-NPM, or immunohistochemistry).
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Visualizations
Signaling Pathway of AT7519 in MYCN-Amplified
Neuroblastoma
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Caption: Signaling pathway of AT7519 in MYCN-amplified neuroblastoma.
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Experimental Workflow for In Vivo Xenograft Study

1. Cell Culture
(MYCN-amplified neuroblastoma cells)

2. Subcutaneous Injection
(Immunocompromised mice)

3. Tumor Growth
(Monitor until palpable)

4. Randomization
(Treatment vs. Control groups)

5. Treatment
(AT7519 or Vehicle)

6. Monitoring
(Tumor volume, body weight)

7. Endpoint
(Tumor excision for analysis)

End of study

8. Data Analysis
(Tumor growth inhibition, biomarker analysis)
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Caption: Workflow for an in vivo neuroblastoma xenograft study with AT7519.

Conclusion and Future Directions
AT7519 mesylate has demonstrated significant preclinical activity against MYCN-amplified

neuroblastoma, supporting its further investigation as a potential therapeutic agent for this high-

risk pediatric cancer. The provided protocols and data serve as a valuable resource for

researchers in this field. Future research should focus on combination therapies to potentially

enhance the efficacy of AT7519 and overcome potential resistance mechanisms. Additionally,

further elucidation of the downstream targets of the CDK2/p-Rb/E2F pathway in the context of

MYCN amplification could reveal novel therapeutic vulnerabilities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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